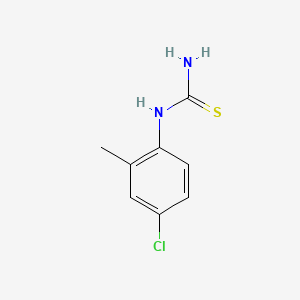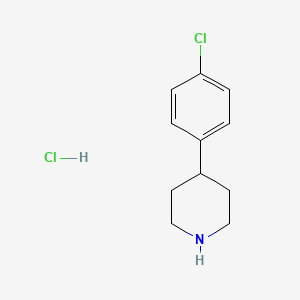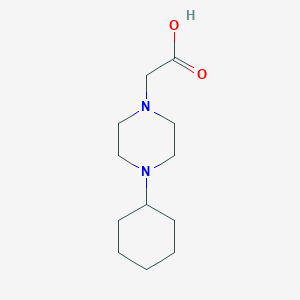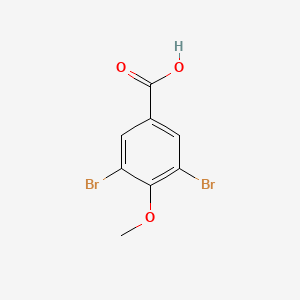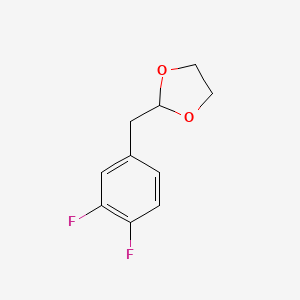
2-Chloro-5-phenylpyridine
概要
説明
2-Chloro-5-phenylpyridine is a chemical compound with the CAS Number: 66600-05-3 . It has a molecular weight of 189.64 and its IUPAC name is this compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the Suzuki–Miyaura cross-coupling reaction with phenylboronic acid dimethyl ester . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in cross-coupling reactions with aryl bromides . It can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.64 . The storage temperature is 2-8°C .科学的研究の応用
Organic Synthesis Applications
Organic versus Organometallic Activations : Xu et al. (2006) explored the activation of 2-phenylpyridine, a compound structurally related to 2-Chloro-5-phenylpyridine, using chromium tricarbonyl and methylchloroformate. This study reveals the potential of such activations in synthesizing complex organic structures like lactones and dihydropyridines, which have broad applications in organic synthesis (Xu et al., 2006).
Synthesis of Phenylpyridines : Schäfer et al. (2003) described the synthesis of novel phenylpyridines, akin to this compound, using Suzuki-type coupling. These compounds show significant potential as herbicides, indicating the role of this compound derivatives in agricultural chemistry (Schäfer et al., 2003).
Medicinal Chemistry Applications
Neuroprotective Properties : Samadi et al. (2010) synthesized derivatives of this compound, assessing their potential as multipotent drugs for treating Alzheimer's and neuronal vascular diseases. These compounds demonstrated modest inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, key targets in neurodegenerative disease therapy (Samadi et al., 2010).
Anticancer Properties : Fan et al. (2003) investigated derivatives of 2-phenylpyridine, closely related to this compound, in the form of gold(III) complexes. These complexes showed cytotoxic properties against certain cancer cell lines, suggesting potential applications in cancer treatment (Fan et al., 2003).
Materials Science Applications
Optoelectronics : Mills et al. (2018) discussed the use of cyclometalated Ir(III) complexes, which involve ligands similar to this compound, in various applications like optoelectronics and solar energy conversion. These complexes have shown promise in enhancing the efficiency of organic light emitting devices (OLEDs) (Mills et al., 2018).
Synthesis of Luminescent Compounds : Smithback et al. (2006) explored the synthesis of rhenium(I) dicarbonyl complexes with ligands related to this compound. These complexes exhibit luminescent properties in fluid solution, indicating their potential use in photophysical applications (Smithback et al., 2006).
Safety and Hazards
2-Chloro-5-phenylpyridine is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-chloro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTCNPDHDYHZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376525 | |
| Record name | 2-Chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66600-05-3 | |
| Record name | 2-Chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




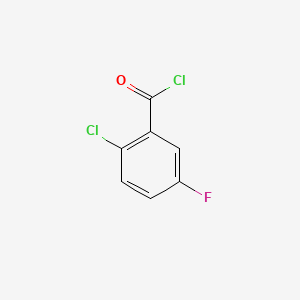
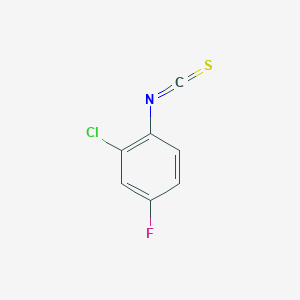
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
